molecular formula C7H10N4O B1459638 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 1621324-37-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B1459638
M. Wt: 166.18 g/mol
InChI Key: IJCQELYQBCNKGL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a chemical compound with the empirical formula C6H9N3 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process generates hydrazone derivatives in 80–92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide include condensation and reflux .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h4,9H,1-3H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQELYQBCNKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 3
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 4
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

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